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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression of ELL-Associated

Factor 2 (EAF2), a key tumor suppressor protein, in various recombinant systems. This

document outlines detailed methodologies, summarizes quantitative data, and visualizes

associated signaling pathways to facilitate research and development efforts targeting this

important protein. EAF2, also known as testosterone-regulated apoptosis inducer and tumor

suppressor (TRAITS), is a critical regulator of transcription and apoptosis, making its

recombinant production essential for functional studies and therapeutic development.

Introduction to EAF2
EAF2 is a nuclear protein that functions as a transcriptional co-factor, primarily by interacting

with the Eleven-nineteen Lysine-rich Leukemia (ELL) family of proteins, which are components

of the super elongation complex (SEC). This complex is crucial for regulating the rate of

transcription of genes involved in cell growth, differentiation, and apoptosis. Downregulation of

EAF2 has been linked to the progression of several cancers, including prostate and cervical

cancer, highlighting its role as a tumor suppressor. EAF2 exerts its biological functions through

interactions with various signaling pathways, including those mediated by p53, Transforming

Growth Factor-β (TGF-β), and Hypoxia-Inducible Factor-1α (HIF-1α).
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The choice of an expression system for EAF2 depends on the desired yield, post-translational

modifications, and intended downstream applications. EAF2 has been successfully expressed

in bacterial, yeast, and mammalian cell systems.

Data Presentation: Recombinant EAF2 Expression
While specific quantitative data for in-house EAF2 expression is not extensively published, the

following table summarizes typical yields for recombinant proteins expressed in different

systems, providing a general benchmark. Commercial availability of recombinant EAF2,

primarily from mammalian systems, suggests robust expression is achievable.
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Expression
System

Host
Typical
Protein
Yield

Purity Advantages
Disadvanta
ges

Bacterial
E. coli (e.g.,

BL21)
1-10 mg/L >90%

High yield,

low cost,

rapid

expression.

Lack of post-

translational

modifications,

potential for

inclusion

body

formation.

Yeast
S. cerevisiae,

P. pastoris
10-100 mg/L >95%

Cost-

effective,

capable of

some post-

translational

modifications,

high-density

culture.

Hyper-

glycosylation

may occur,

which might

not be

suitable for all

applications.

Mammalian
HEK293T,

CHO
1-50 mg/L >95%

Proper

protein

folding and

human-like

post-

translational

modifications.

Higher cost,

slower

growth, more

complex

culture

conditions.

Experimental Protocols
Detailed protocols for the expression and purification of recombinant EAF2 are provided below

for the most common systems. These protocols are based on standard methodologies and

should be optimized for specific experimental conditions.

Expression and Purification of His-tagged EAF2 in E.
coli
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Objective: To produce N-terminally His-tagged EAF2 in E. coli for structural and functional

studies.

Methodology:

Vector Construction: The human EAF2 coding sequence is subcloned into a pET series

expression vector (e.g., pET-28a) containing an N-terminal 6xHis-tag and a thrombin

cleavage site.

Transformation: The resulting plasmid is transformed into a competent E. coli expression

strain, such as BL21(DE3).

Expression:

A single colony is used to inoculate a starter culture of LB medium containing the

appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C with

shaking.

The starter culture is then used to inoculate a larger volume of LB medium. The culture is

grown at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

Protein expression is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside

(IPTG) to a final concentration of 0.5 mM.

The culture is then incubated for a further 4-6 hours at 30°C or overnight at 18°C to

enhance protein solubility.

Cell Lysis:

Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

The cell pellet is resuspended in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM

imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail.

The cell suspension is incubated on ice for 30 minutes and then sonicated to ensure

complete lysis.

The lysate is clarified by centrifugation at 12,000 x g for 30 minutes at 4°C.
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Purification (Affinity Chromatography):

The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis

buffer.

The column is washed with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM

imidazole, pH 8.0) to remove non-specifically bound proteins.

The His-tagged EAF2 protein is eluted with elution buffer (50 mM NaH2PO4, 300 mM

NaCl, 250 mM imidazole, pH 8.0).

Analysis: The purity of the eluted protein is assessed by SDS-PAGE, and the concentration

is determined using a Bradford or BCA assay.

Expression and Purification of EAF2 in Yeast (Pichia
pastoris)
Objective: To produce secreted EAF2 in P. pastoris for applications requiring post-translational

modifications.

Methodology:

Vector Construction: The EAF2 gene is cloned into a Pichia expression vector (e.g., pPICZα

A) in frame with an N-terminal α-factor secretion signal.

Transformation: The linearized vector is transformed into a suitable P. pastoris strain (e.g., X-

33) by electroporation.

Screening: Transformants are selected on YPD plates containing Zeocin. High-expressing

clones are identified by small-scale expression trials.

Expression:

A selected clone is grown in BMGY medium at 30°C with shaking until the culture is

dense.
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To induce expression, cells are harvested and resuspended in BMMY medium (containing

methanol).

Methanol is added to a final concentration of 0.5% every 24 hours to maintain induction for

72-96 hours.

Purification:

The culture supernatant is collected by centrifugation.

The supernatant may be concentrated and buffer-exchanged.

If a His-tag was included, purification can proceed as described for the E. coli expressed

protein. Alternatively, ion-exchange chromatography can be used as an initial capture step.

[1]

Analysis: Protein expression and purity are analyzed by SDS-PAGE and Western blot.

Expression of Myc-DDK-tagged EAF2 in Mammalian
Cells (HEK293T)
Objective: To produce EAF2 with native-like post-translational modifications in a human cell

line.

Methodology:

Vector Construction: The EAF2 coding sequence is cloned into a mammalian expression

vector (e.g., pCMV6-Entry) containing a C-terminal Myc-DDK tag.

Transfection:

HEK293T cells are seeded in a culture dish and grown to 70-80% confluency.

The EAF2 expression plasmid is transfected into the cells using a suitable transfection

reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.[2]

Expression: Cells are incubated for 48-72 hours post-transfection to allow for protein

expression.
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Cell Lysis:

Cells are washed with PBS and then lysed in RIPA buffer containing a protease inhibitor

cocktail.

The lysate is clarified by centrifugation.

Purification (Immunoprecipitation):

The clarified lysate is incubated with anti-DDK conjugated agarose beads overnight at

4°C.

The beads are washed several times with lysis buffer.

The bound protein is eluted using a low pH buffer or by competitive elution with a DDK

peptide.

Analysis: The presence and purity of the expressed protein are confirmed by Western blot

analysis using anti-DDK and anti-EAF2 antibodies.

Visualization of EAF2-Related Pathways and
Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

signaling pathways involving EAF2 and a general experimental workflow for its recombinant

expression and purification.

EAF2 in Apoptosis and Transcriptional Regulation
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Caption: EAF2 interaction with p53, TGF-β, and Hypoxia signaling pathways.
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General Workflow for Recombinant EAF2 Production
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Caption: A generalized workflow for the recombinant expression and purification of EAF2.

Conclusion
The recombinant expression of EAF2 is a vital tool for elucidating its role in cancer biology and

for the development of novel therapeutic strategies. This guide provides a foundational

framework for the production of EAF2 in bacterial, yeast, and mammalian systems. While the

provided protocols are based on established methods, it is crucial to optimize expression and

purification conditions for each specific application to ensure high yields of pure, functional

protein. The visualization of EAF2's involvement in key signaling pathways offers a broader

context for its functional analysis and its potential as a therapeutic target. Further research to

quantify expression levels and optimize solubility will be invaluable to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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